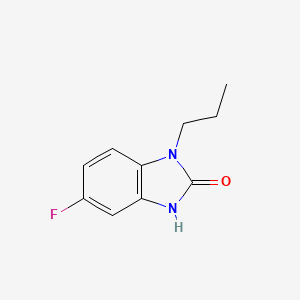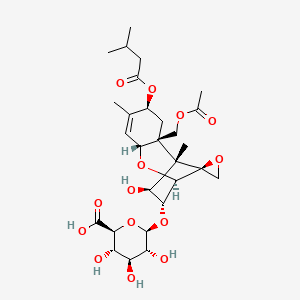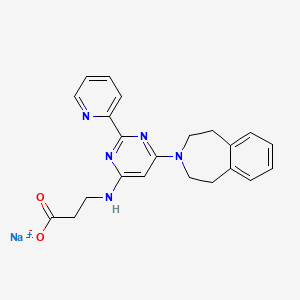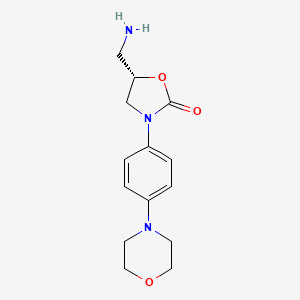![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/no-structure.png)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI), commonly known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. This molecule has been extensively studied for its potential applications in the diagnosis and treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
Thioflavin T binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to intercalate between the β-sheet structures of amyloid fibrils. This binding results in a significant increase in fluorescence, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
One of the major advantages of Thioflavin T is its high specificity for amyloid fibrils. This allows for accurate detection and quantification of these structures in biological samples. Thioflavin T is also relatively easy to use and can be incorporated into a variety of techniques.
One limitation of Thioflavin T is its potential for non-specific binding to other proteins and structures. This can lead to false positives in some experiments. Additionally, Thioflavin T is not suitable for use in vivo due to its poor penetration of the blood-brain barrier.
Future Directions
There are several potential future directions for research on Thioflavin T. One area of interest is the development of new fluorescent dyes that can bind to amyloid fibrils with even higher specificity and sensitivity. Another area of research is the development of new techniques for detecting and quantifying amyloid fibrils in biological samples. Finally, Thioflavin T may have potential applications in the development of new therapies for neurodegenerative diseases.
Synthesis Methods
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T.
Scientific Research Applications
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils in biological samples. It has been shown to bind specifically to amyloid fibrils, which are a hallmark of many neurodegenerative diseases. Thioflavin T can be used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry, to visualize and quantify amyloid fibrils in biological samples.
properties
CAS RN |
151080-24-9 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.373 |
IUPAC Name |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChI Key |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
synonyms |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)




![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)

